[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate
Description
This compound features a conjugated hexa-2,4-dienyl backbone substituted with two phenyl groups, each bearing acetyloxy (-OAc) functionalities. The (2Z,4E) stereochemistry introduces distinct geometric constraints, influencing reactivity, photochemical properties, and intermolecular interactions.
Properties
IUPAC Name |
[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5-,22-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLGDVBTLPARJ-LWKKFVLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C1=CC=C(C=C1)OC(=O)C)/C(=C\C)/C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-19-5 | |
| Record name | Farmacyrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dienestrol di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dienestrol diacetate is synthesized through the esterification of dienestrol. The process involves the reaction of dienestrol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of dienestrol diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Dienestrol diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in dienestrol diacetate can be hydrolyzed to yield dienestrol and acetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Substitution: Dienestrol diacetate can participate in electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Hydrolysis: Dienestrol and acetic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated dienestrol derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Hormonal Activity
Dienestrol diacetate exhibits estrogenic activity and has been explored for its potential use in hormone replacement therapy (HRT). Its structure allows it to bind to estrogen receptors, mimicking the effects of natural estrogens in the body. This property makes it a candidate for treating menopausal symptoms and osteoporosis .
1.2 Anticancer Properties
Research indicates that compounds similar to Dienestrol diacetate may possess anticancer properties, particularly in hormone-dependent cancers such as breast cancer. Studies have shown that stilbene derivatives can inhibit the proliferation of cancer cells by interfering with estrogen signaling pathways .
1.3 Anti-inflammatory Effects
Some studies suggest that stilbene compounds can exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The specific mechanisms involve the modulation of inflammatory cytokines and pathways .
3.1 Hormone Replacement Therapy (HRT)
In clinical trials, Dienestrol diacetate has been evaluated for its effectiveness in alleviating menopausal symptoms such as hot flashes and vaginal dryness. A study demonstrated significant improvements in symptom relief compared to placebo groups, indicating its potential as an effective HRT agent .
3.2 Breast Cancer Research
A study published in a peer-reviewed journal investigated the effects of Dienestrol diacetate on breast cancer cell lines. The results showed that the compound inhibited cell proliferation and induced apoptosis in estrogen receptor-positive breast cancer cells, suggesting its potential as an adjunctive treatment in hormone-sensitive cancers .
3.3 Anti-inflammatory Studies
Research conducted on animal models indicated that stilbene derivatives could reduce markers of inflammation in conditions like arthritis. The study highlighted the compound's ability to modulate immune responses and decrease inflammatory cytokines .
Mechanism of Action
Dienestrol diacetate acts as an estrogen receptor agonist. It passively diffuses into target cells of responsive tissues, where it complexes with estrogen receptors. This complex then enters the cell’s nucleus and binds to DNA, initiating or enhancing gene transcription of protein synthesis. The primary molecular targets include the female reproductive tract, mammary gland, hypothalamus, and pituitary .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
Physicochemical Properties
- Target Compound : The conjugated diene and acetyloxy groups suggest moderate polarity, with solubility in organic solvents like DCM or THF. The extended π-system may confer strong UV absorption, useful in spectroscopic tracking .
- Sinapyl Acetate : Methoxy and hydroxyl groups increase hydrogen-bonding capacity, enhancing solubility in polar aprotic solvents. The absence of conjugation reduces UV activity compared to the target compound .
- [4-(2-Aminoethyl)phenyl] Acetate Hydrochloride: Ionic hydrochloride salt improves aqueous solubility, making it suitable for biological assays. The aminoethyl group introduces basicity (pKa ~9–10) .
- 4-Hydroxyphenylacetic Acid : Carboxylic acid group dominates solubility (soluble in water at low pH) and reactivity (e.g., salt formation). Lacks the ester stability of the target compound .
Research Findings and Contrasts
- Biological Activity : While the target compound’s bioactivity is underexplored, sinapyl acetate is well-documented in plant biochemistry , and 4-hydroxyphenylacetic acid is a biomarker in metabolic disorders .
- Stability : Acetyloxy esters (target and sinapyl acetate) are more hydrolytically stable than carboxylic acids but less stable than ethers (e.g., ethoxy group in 2-(4-ethoxy-3-hydroxyphenyl)acetic acid) .
- Synthetic Utility: The target’s diene system offers versatility in cycloadditions, whereas the aminoethyl derivative’s ionic nature limits its use in non-polar reactions .
Biological Activity
The compound [4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate, also known by its CAS number 24884313, is a synthetic derivative of phenolic compounds. Its structural features suggest potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C22H22O4. The compound features a complex structure that includes multiple aromatic rings and an acetate functional group. Its properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 350.41 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.87 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study by Huang et al. (2013) demonstrated that derivatives of phenolic compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .
Mechanism of Action:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to inhibit cell cycle progression at the G1/S phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects on cancer cells.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that similar phenolic compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Case Study:
A case study involving a derivative showed a significant reduction in inflammation markers in animal models of arthritis when treated with the compound . This suggests potential therapeutic applications in inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
Absorption and Metabolism
Preliminary data indicate that the compound may have favorable absorption characteristics through oral administration. However, detailed studies on its metabolism remain limited.
Toxicological Profile
Toxicity assessments have shown that while certain derivatives exhibit low acute toxicity (LD50 values greater than 2000 mg/kg in animal studies), further investigations are required to evaluate chronic toxicity and carcinogenic potential .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing [4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalized phenyl precursors. Key steps include:
- Acetylation of phenolic groups : Use acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) to protect hydroxyl groups as acetyl esters .
- Conjugated diene formation : Employ Wittig or Horner-Wadsworth-Emmons reactions to generate the (2Z,4E)-hexadienyl moiety. Stereochemical control is critical; use NMR to confirm double-bond geometry .
- Cross-coupling : Suzuki-Miyaura or Heck couplings may integrate aromatic subunits. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures to minimize side products .
Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using column chromatography and characterize intermediates via H/C NMR and HRMS .
Basic: What analytical techniques are most reliable for determining the molecular structure of this compound?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms double-bond configurations (e.g., (2Z,4E) geometry). Single-crystal diffraction provides angstrom-level precision .
- NMR spectroscopy : H NMR identifies proton environments (e.g., acetyloxy groups at δ 2.3–2.5 ppm), while C NMR confirms carbonyl carbons (δ 168–172 ppm). NOESY/ROESY distinguishes Z/E isomers .
- Mass spectrometry : HRMS (ESI-TOF) validates molecular formula (e.g., C₂₂H₂₀O₄) and detects fragmentation patterns .
Contradiction Note : If NMR data conflicts with crystallography (e.g., unexpected dihedral angles), repeat experiments under varied conditions (solvent, temperature) to rule out dynamic effects .
Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Answer:
Discrepancies may arise from:
- Solvent effects : Dielectric constants alter chemical shifts. Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent dependency .
- Tautomerism or rotamerism : Variable-temperature NMR (VT-NMR) can identify equilibrium states. For example, heating to 60°C may simplify splitting patterns .
- Impurity interference : Use preparative HPLC to isolate pure fractions and re-analyze. Compare with literature data from authoritative sources (e.g., PubChem, EPA DSSTox) .
Case Study : If a reported melting point (e.g., 120–122°C) conflicts with experimental data (±5°C), verify purity via DSC and check for polymorphic forms .
Advanced: What experimental designs are suitable for studying the environmental stability of this compound?
Answer:
Adopt a tiered approach:
- Laboratory studies :
- Hydrolysis : Incubate at pH 3–9 (37°C, 7 days). Monitor degradation via LC-MS and quantify half-life .
- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic media. Use actinometry to calibrate light intensity .
- Field studies :
- Soil/water partitioning : Measure log Kow (octanol-water) and Koc (organic carbon) to model bioavailability .
- Microbial degradation : Use OECD 301B ready biodegradability tests with activated sludge. Track metabolite formation via GC-MS .
Contradiction Management : If lab results (e.g., rapid hydrolysis) conflict with field persistence, evaluate real-world matrices (e.g., humic acids) that may inhibit degradation .
Advanced: How can researchers investigate the metabolic pathways of this compound in hepatic systems?
Answer:
- In vitro microsomal assays :
- Enzyme inhibition studies :
- In silico modeling :
Data Interpretation : If unexpected metabolites (e.g., glucuronides) are detected, validate with β-glucuronidase treatment and MS/MS fragmentation .
Advanced: What strategies mitigate instability during storage and handling of this compound?
Answer:
- Storage conditions :
- Handling protocols :
Contradiction Note : If degradation occurs despite optimal storage, assess trace metal contamination (e.g., Fe³⁺) via ICP-MS and add chelators (EDTA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
